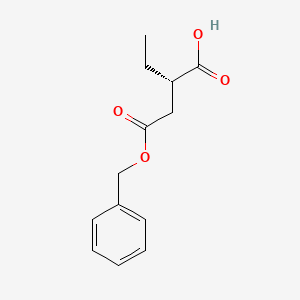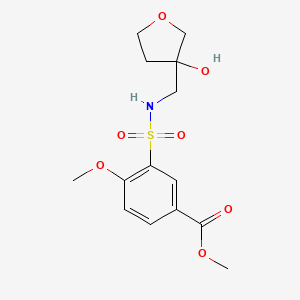
N-(1-acetylindolin-5-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetylindolin-5-yl)-2-methoxyacetamide, also known as AIMa, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AIMa is a derivative of indole, a heterocyclic organic compound that is widely found in nature. AIMa has been synthesized using various methods, and its unique chemical structure has led to its investigation as a potential therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Conventional versus Microwave Assisted Synthesis and Enzyme Inhibitory Activities
A study explored the synthesis of certain triazole analogues through conventional and microwave-assisted protocols. These compounds demonstrated potential inhibition against bovine carbonic anhydrase and acetylcholinesterase enzymes, suggesting their applicability in studying enzyme inhibition and potential therapeutic uses (Virk et al., 2018).
Synthesis, Characterization, and Biological Screening
Another study focused on the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole derivatives. These compounds were evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, showing relative activity that could contribute to the development of new therapeutic agents (Rehman et al., 2013).
Reactions of Melatonin Metabolite with Carbamoyl Phosphate
Research into the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK) and its reactions with carbamoyl phosphate revealed new insights into its potential physiological pathways. This study could have implications for understanding melatonin's biological activities and its metabolites' roles in physiological processes (Kuesel et al., 2010).
Structural Aspects of Salt and Inclusion Compounds
Investigations into the structural aspects of amide-containing isoquinoline derivatives provided insights into their potential applications in material science and molecular chemistry. The study of their interactions with mineral acids and their fluorescence properties could lead to novel applications in sensing and imaging technologies (Karmakar et al., 2007).
Neuropharmacological Characterization of Psychoactive Substances
The neuropharmacological characterization of new psychoactive substances, including their interactions with various neurotransmitter systems, provides a foundation for understanding their effects and potential risks. This research is crucial for developing therapeutic strategies and assessing the safety of such compounds (Hondebrink et al., 2017).
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-7-11(3-4-12(10)15)14-13(17)8-18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDRXNVHVUBJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)


![(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide](/img/structure/B2603182.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)
![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)

![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)


![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)

![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)
